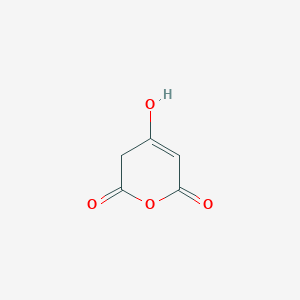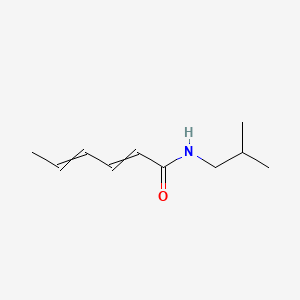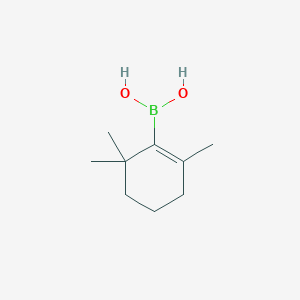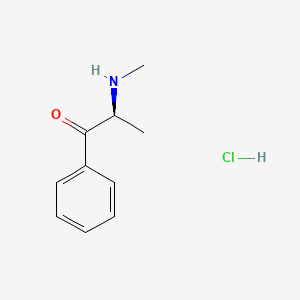
4-hydroxy-2H-pyran-2,6(3H)-dione
Übersicht
Beschreibung
4-hydroxy-2H-pyran-2,6(3H)-dione, commonly referred to as 4-hydroxy-2H-pyran-2,6-dione (4-HPDO), is a cyclic ketone that is found in many organic compounds. It is a six-membered ring structure with two oxygen atoms and one carbon atom. 4-HPDO is an important intermediate for the synthesis of many biologically active compounds. It is also used as a reagent in various laboratory experiments and its application in the synthesis of various drugs has been thoroughly studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis Techniques : An efficient synthesis method involves bromination of dehydroacetic acid in glacial acetic acid, leading to the formation of novel pyran-2-one derivatives, indicating the versatility of this compound in organic synthesis (Hikem-Oukacha et al., 2011).
Chemical Reactivity : The structure of pyridone type compounds, derived from pyran-2,4-dione and ammonia, showcases the reactive nature of this molecule in forming diverse structures (Wang, 1970).
Photosynthetic Research
- Photosystem II Inhibition : Pyran-dione derivatives have been identified as potent inhibitors of photosynthetic electron transport, suggesting their potential in studying photosynthetic mechanisms (Yoneyama et al., 1990).
Material Science and Nanotechnology
Microwave-Assisted Synthesis : This compound has been used in microwave-assisted synthesis, highlighting its role in modern, efficient chemical processes (Razzaq & Kappe, 2007).
Nanoparticle Synthesis : Electrocatalytic synthesis involving pyran-dione derivatives has been employed to produce nano-sized drugs, indicating its importance in nanotechnology and drug delivery systems (Taheri, Mirza, & Zeeb, 2018).
Crystallography and Molecular Structure
Molecular Interactions and Crystal Studies : The molecule's role in the formation of crystal structures and its intra/intermolecular interactions are significant for understanding molecular conformations and crystal stabilities (Boraei et al., 2021).
Molecular Structure Analysis : Investigations into the molecular structures of pyran-dione derivatives have led to insights into the nature of their chemical bonds and potential applications (Novak et al., 2004).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of pyran-dione have shown potent antimicrobial activity, suggesting their potential in pharmaceutical applications (Abdi et al., 2020).
Eigenschaften
IUPAC Name |
4-hydroxy-3H-pyran-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1,6H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTUFNXGGMAKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)OC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716386 | |
| Record name | 4-Hydroxy-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66315-03-5 | |
| Record name | 4-Hydroxy-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)






![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)


![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)

![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
